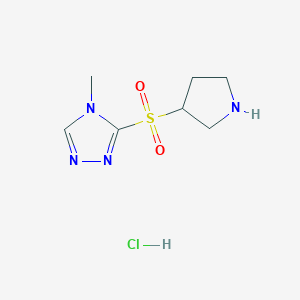![molecular formula C7H11FO4S B1431262 Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate CAS No. 1375472-96-0](/img/structure/B1431262.png)
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate
Vue d'ensemble
Description
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate (FSMCA) is a fluorinated organic compound that has recently been studied for its potential applications in scientific research. FSMCA is a unique compound due to the presence of both fluorine and sulfur atoms in its structure. This compound has been found to have a variety of biochemical and physiological effects, which makes it a promising tool for both laboratory experiments and medical research.
Mécanisme D'action
The exact mechanism of action of Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate is not yet fully understood. However, it is believed that the presence of both fluorine and sulfur atoms in its structure allows it to interact with proteins in a number of ways. It is thought that the fluorine atoms can form hydrogen bonds with amino acid side chains, while the sulfur atoms can form covalent bonds with amino acid side chains. Additionally, it is thought that Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate can interact with proteins through electrostatic interactions, as the compound carries a net charge.
Effets Biochimiques Et Physiologiques
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, as well as the activity of proteins involved in cell signaling pathways. Additionally, Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has been found to modulate the expression of certain genes, as well as the expression of certain proteins. Finally, Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has been found to modulate the activity of certain ion channels, as well as the activity of certain transporters.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has several advantages for laboratory experiments. First, it is relatively easy to synthesize, with yields of up to 98% being reported. Additionally, Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has a wide range of applications, as it can be used to modulate the activity of enzymes, proteins involved in cell signaling pathways, genes, proteins, ion channels, and transporters. Finally, Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate is relatively safe to use in laboratory experiments, as it is not toxic to humans or animals.
However, there are also some limitations to using Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate for laboratory experiments. First, it is relatively expensive to purchase, as it is not widely available. Additionally, Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate is not as stable as some other compounds, and its effects can be short-lived. Finally, Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate can have unintended effects on other proteins or pathways, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate. First, further research could be done to better understand the mechanism of action of Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate. Additionally, further research could be done to identify novel applications of Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate, such as in drug design or in the study of disease pathways. Finally, further research could be done to identify more cost-effective methods of synthesizing Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate, as well as more stable forms of the compound.
Applications De Recherche Scientifique
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has recently been studied for its potential applications in scientific research. Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has been found to be a useful tool for studying the structure and function of proteins, as it can be used to modify proteins at specific sites. Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has also been used to study the mechanisms of enzyme catalysis, as it can be used to modulate the activity of enzymes. Additionally, Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has been used to study the effects of drugs on cell signaling pathways, as it can be used to modulate the activity of proteins involved in these pathways.
Propriétés
IUPAC Name |
methyl 2-[1-(fluorosulfonylmethyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQDYWAFPWQETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431179.png)
![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)

![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431186.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431188.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431190.png)
![2-[(Phenylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431191.png)
![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride](/img/structure/B1431192.png)
![4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431193.png)

![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)
![2-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431200.png)